molecular formula C20H25N3O4S B2555399 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1019100-03-8

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2555399
M. Wt: 403.5
InChI Key: KUTDPRQIZDFFAF-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including those similar to the specified compound, involves reactions like cycloadditions and cyclizations to produce compounds with potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further reacted these compounds to yield pyrazolo[1,5-a]pyrimidine derivatives, which were characterized for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Kumar et al. (2018) synthesized a novel pyrazole derivative and analyzed its structure through various spectroscopic methods, demonstrating its potential for further biological applications (Kumara, Kumar, Kumar, & Lokanath, 2018).

Antimicrobial Activities

Research on pyrazole derivatives extends to evaluating their antimicrobial properties. For example, Raju et al. (2010) synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and tested their antibacterial and antifungal activities, revealing potent antimicrobial activities among the synthesized compounds (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).

Structural Analysis and Non-linear Optical Properties

The structural features and non-linear optical (NLO) properties of pyrazole and thiophene-based amide derivatives have been explored, indicating that these compounds exhibit significant NLO responses and potential for various applications in materials science. Kanwal et al. (2022) conducted detailed studies on the geometry, NLO properties, and DFT calculations of pyrazole-thiophene-based amide derivatives, providing insights into their electronic structure and reactivity (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, & Ahmad, 2022).

properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-17-6-2-14(3-7-17)8-10-21-20(24)18-12-19(15-4-5-15)23(22-18)16-9-11-28(25,26)13-16/h2-3,6-7,12,15-16H,4-5,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTDPRQIZDFFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide

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